(4,5,6,7-Tetrahydrobenzo[d]oxazol-2-yl)methanamine
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Overview
Description
(4,5,6,7-Tetrahydrobenzo[d]oxazol-2-yl)methanamine is a heterocyclic compound that features a benzene ring fused with an oxazole ring, which is further substituted with a methanamine group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,5,6,7-Tetrahydrobenzo[d]oxazol-2-yl)methanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with formaldehyde and a suitable amine source under acidic conditions to form the oxazole ring, followed by further functionalization to introduce the methanamine group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
(4,5,6,7-Tetrahydrobenzo[d]oxazol-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the methanamine moiety .
Scientific Research Applications
Chemistry
In chemistry, (4,5,6,7-Tetrahydrobenzo[d]oxazol-2-yl)methanamine is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility makes it valuable for various applications .
Mechanism of Action
The mechanism of action of (4,5,6,7-Tetrahydrobenzo[d]oxazol-2-yl)methanamine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
(4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)methanamine: Similar structure but with a sulfur atom in place of the oxygen atom in the oxazole ring.
(4,5,6,7-Tetrahydrobenzo[d]imidazol-2-yl)methanamine: Similar structure but with an additional nitrogen atom in the ring.
Uniqueness
(4,5,6,7-Tetrahydrobenzo[d]oxazol-2-yl)methanamine is unique due to the presence of the oxazole ring fused with a benzene ring and the methanamine group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
Properties
Molecular Formula |
C8H12N2O |
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Molecular Weight |
152.19 g/mol |
IUPAC Name |
4,5,6,7-tetrahydro-1,3-benzoxazol-2-ylmethanamine |
InChI |
InChI=1S/C8H12N2O/c9-5-8-10-6-3-1-2-4-7(6)11-8/h1-5,9H2 |
InChI Key |
MQZKMXQVMCDFAI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)N=C(O2)CN |
Origin of Product |
United States |
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